molecular formula C12H16FN B13275008 N-cyclopentyl-3-fluoro-2-methylaniline

N-cyclopentyl-3-fluoro-2-methylaniline

Cat. No.: B13275008
M. Wt: 193.26 g/mol
InChI Key: PSUMWWBPIIDVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-fluoro-2-methylaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the aniline ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoro-2-methylaniline typically involves the following steps:

    Nitration of Aromatic Compounds: The initial step often involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction of Nitro Compounds: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution Reactions:

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient substitution and fluorination reactions. The choice of reagents and conditions is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the amine group or other substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-cyclopentyl-3-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-fluoro-5-methylaniline
  • N-cyclopentyl-3-fluoro-4-methylaniline
  • N-cyclopentyl-3-chloro-2-methylaniline

Uniqueness

N-cyclopentyl-3-fluoro-2-methylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3

InChI Key

PSUMWWBPIIDVME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.